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Introduction

The flavan nucleus, a C6-C3-C6 skeleton, is the foundational structure for a vast and diverse
group of natural products known as flavonoids.[1] These compounds are of significant interest
in pharmaceutical and nutraceutical research due to their wide range of biological activities,
including antioxidant, anti-inflammatory, and anticancer properties. A thorough understanding of
the spectroscopic characteristics of the flavan nucleus is paramount for the identification,
structural elucidation, and quantitative analysis of flavonoids. This technical guide provides an
in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-
Visible (UV-Vis) spectroscopic properties of the flavan core, complete with data tables and
experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of flavonoids,
providing detailed information about the carbon and proton framework.[2] Both one-
dimensional (*H and 3C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) techniques
are routinely employed.[2][3]

'H NMR Spectroscopy
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The proton NMR spectrum of a flavan derivative reveals key information about the substitution
patterns on the aromatic rings (A and B) and the stereochemistry of the heterocyclic C-ring.

Table 1: Typical *H NMR Chemical Shifts (& in ppm) for the Flavan Nucleus in CDCl3

Proton Flavanone Flavone Flavan-3-ol
H-2 5.2-5.5 (dd) ~4.6-5.0 (M)
H-3 2.8-3.1 (m) 6.3-6.8 (s) ~3.9-4.2 (m)
H-5 7.8-8.2 (d) 7.8-8.2 (d) 5.8-6.0 (d)
H-6 6.8-7.1 (m) 7.3-7.6 (M) 5.8-6.0 (d)
H-7 6.8-7.1 (m) 7.3-7.6 (M) Aromatic H
H-8 6.8-7.1 (m) 7.3-7.6 (M) Aromatic H
H-2' 7.2-7.6 (M) 7.8-8.1 (m) 6.7-7.2 (M)
H-3' 7.2-7.6 (m) 7.4-7.6 (m) 6.7-7.2 (m)
H-4' 7.2-7.6 (M) 7.4-7.6 (M) 6.7-7.2 (M)
H-5' 7.2-7.6 (M) 7.4-7.6 (M) 6.7-7.2 (m)
H-6' 7.2-7.6 (M) 7.8-8.1 (m) 6.7-7.2 (M)

Note: Chemical shifts can vary depending on the solvent and the presence of substituents.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the flavan nucleus. The
chemical shifts of the carbons in the C-ring are particularly diagnostic of the flavonoid class.

Table 2: Typical 13C NMR Chemical Shifts (o in ppm) for the Flavan Nucleus in CDCls
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Carbon Flavanone Flavone Flavan-3-ol
C-2 ~79 ~163 ~78-83
C-3 ~43 ~105 ~66-68
C-4 ~196 ~176 ~28-31
C-4a ~102 ~105 ~98-100
C-5 ~164 ~124 ~155-157
C-6 ~96 ~125 ~95-96
C-7 ~167 ~134 ~156-158
C-8 ~95 ~118 ~94-95
C-8a ~162 ~157 ~150-152
Cc-1 ~130 ~131 ~130-132
Cc-2 ~128 ~126 ~114-116
C-3 ~128 ~129 ~145-146
c-4 ~138 ~132 ~115-116
C-5 ~128 ~129 ~118-120
C-6' ~128 ~126 ~114-116

Note: Chemical shifts can vary depending on the solvent and the presence of substituents.[4]

Experimental Protocol for NMR Analysis

A typical protocol for the NMR analysis of a flavonoid sample is as follows:

» Sample Preparation: Dissolve 5-10 mg of the purified flavonoid in approximately 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-de, or Methanol-da4) in an NMR tube.[5]

o Data Acquisition: Acquire *H and 3C NMR spectra on a high-resolution NMR spectrometer
(e.g., 300-600 MHz).[5][6] Standard pulse programs are typically used.
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e 2D NMR: If necessary, perform 2D NMR experiments such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon
correlations for unambiguous resonance assignments.[2]

o Data Processing: Process the acquired data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

o Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration values to
elucidate the structure of the flavonoid.
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Caption: Workflow for NMR-based structural elucidation of flavonoids.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule.[7] For the flavan nucleus, IR spectroscopy is particularly useful for identifying the
hydroxyl (-OH) and carbonyl (C=0) groups, which are characteristic features of many
flavonoids.

Table 3: Characteristic IR Absorption Bands for the Flavan Nucleus
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Functional Group Wavenumber (cm—?) Description
) Broad band, indicates hydroxyl
O-H stretch (phenolic) 3200-3600
groups
C-H stretch (aromatic) 3000-3100 Sharp bands
C-H stretch (aliphatic) 2850-3000 Sharp bands

Strong, sharp band in

C=0 stretch (ketone) 1650-1690

flavanones and flavones[8]
C=C stretch (aromatic) 1500-1600 Multiple sharp bands
C-O stretch (ether) 1000-1300 Strong bands

The position of the C=0 stretching vibration can provide clues about the flavonoid subclass.
For instance, the C=0 band in flavones is typically at a lower wavenumber compared to
flavanones due to conjugation with the C2-C3 double bond.

Experimental Protocol for IR Analysis

A common method for obtaining the IR spectrum of a solid flavonoid sample is using an FTIR
spectrometer with an Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: Place a small amount of the powdered flavonoid sample directly onto
the ATR crystal.

e Background Spectrum: Record a background spectrum of the empty ATR crystal.

o Sample Spectrum: Record the spectrum of the sample. The instrument software will
automatically subtract the background spectrum.

» Data Acquisition: The spectrum is typically recorded in the mid-IR region (4000-650 cm™1).

o Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.
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Caption: Experimental workflow for FTIR-ATR analysis of flavonoids.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid
molecule and is particularly useful for distinguishing between different flavonoid classes.[9]
Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.[10]

e Band I: This band appears in the range of 300-400 nm and is associated with the cinnamoyl
system (B-ring and the C-ring).[9]

e Band Il: This band appears in the range of 240-280 nm and is associated with the benzoyl
system (A-ring).[9]

The position and relative intensity of these bands are highly dependent on the flavonoid's
structure, particularly the oxygenation pattern and the degree of unsaturation in the C-ring.

Table 4: Typical UV-Vis Absorption Maxima (Amax in nm) for Different Flavonoid Classes in

Methanol
Flavonoid Class Band | (hm) Band Il (hm)
Flavones 310-350 240-280
Flavonols 350-385 240-280
Flavanones ~320 (weak or shoulder) 270-295
Isoflavones 310-330 245-270
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The use of shift reagents, such as aluminum chloride (AICI3), sodium acetate (NaOAc), and
sodium methoxide (NaOMe), can provide valuable information about the position of free
hydroxyl groups on the flavan nucleus by inducing bathochromic (red) or hypsochromic (blue)
shifts in the absorption bands.[11]

Experimental Protocol for UV-Vis Analysis

o Sample Preparation: Prepare a dilute solution of the flavonoid in a suitable solvent, typically
methanol.

e Spectrum Acquisition: Record the UV-Vis spectrum of the solution using a spectrophotometer
over a range of 200-500 nm.

o Use of Shift Reagents (Optional): To gain further structural information, sequentially add shift
reagents to the cuvette and record the spectrum after each addition.

o

NaOMe: For detecting acidic hydroxyl groups.

(@]

AlCIs: For detecting hydroxyl groups at C-5 and ortho-dihydroxyl groups.

o

AICIs/HCI: To distinguish between C-5 hydroxyl and ortho-dihydroxyl groups.

[e]

NaOAc: For detecting a free 7-hydroxyl group.

o

NaOAc/HsBOs: For detecting ortho-dihydroxyl groups.

o Data Analysis: Analyze the Amax values and the shifts observed upon the addition of
reagents to deduce the substitution pattern of the flavonoid.
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Caption: Logical relationship between UV-Vis shift reagents and deduced structural features.

Conclusion

The spectroscopic technigues of NMR, IR, and UV-Vis provide a powerful and complementary
suite of tools for the analysis of the flavan nucleus. A comprehensive understanding and
application of these methods are essential for researchers in natural product chemistry,
medicinal chemistry, and drug development for the accurate identification, structural
elucidation, and characterization of flavonoids. The data and protocols presented in this guide
serve as a valuable resource for professionals working with this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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